3,5-Dimethylbenzoic-d9 Acid
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Overview
Description
3,5-Dimethylbenzoic-d9 Acid: is a deuterium-labeled derivative of 3,5-Dimethylbenzoic acid. It is often used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful for various analytical and tracing studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzoic-d9 Acid typically involves the deuteration of 3,5-Dimethylbenzoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylbenzoic-d9 Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
3,5-Dimethylbenzoic-d9 Acid is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzoic-d9 Acid involves its use as a stable isotope tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound through various chemical and biological processes. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of the compound in different environments .
Comparison with Similar Compounds
3,5-Dimethylbenzoic Acid: The non-deuterated form, used in similar applications but lacks the distinct mass difference provided by deuterium.
2,4,6-Trimethylbenzoic Acid: Another methyl-substituted benzoic acid with different substitution patterns, affecting its reactivity and applications.
2,3-Dimethylbenzoic Acid: Similar structure but different substitution positions, leading to different chemical properties
Uniqueness: 3,5-Dimethylbenzoic-d9 Acid’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool for tracing and analytical studies. The presence of deuterium atoms allows for precise tracking and analysis in various scientific fields .
Properties
IUPAC Name |
2,4,6-trideuterio-3,5-bis(trideuteriomethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOQQDNEYOJOK-XVGWXEQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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